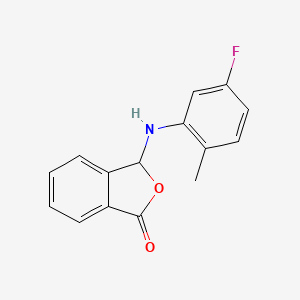![molecular formula C19H19N5O2S2 B11617473 2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B11617473.png)
2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a mouthful, but its structure holds intriguing possibilities. Let’s break it down:
Name: 2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Structure: !Compound Structure
The compound combines an indole-derived benzothiazole ring with a pyrimidine moiety. It’s a hybrid of different heterocyclic systems, which often hints at interesting biological activities.
Vorbereitungsmethoden
Synthetic Routes:
-
Condensation Reaction
- The compound can be synthesized via a condensation reaction between an appropriate benzothiazole derivative and a pyrimidine precursor.
- For example, reacting 2-aminobenzothiazole with a 6-aminopyrimidine derivative under suitable conditions can yield the desired compound.
-
Multicomponent Reactions
- Multicomponent reactions (MCRs) are efficient methods for constructing complex molecules.
- A three-component MCR involving an isocyanide, an aldehyde, and a thiourea could lead to the formation of this compound.
Industrial Production:
- While no specific industrial production method is widely reported for this compound, its synthesis can be scaled up using the established synthetic routes.
Analyse Chemischer Reaktionen
-
Reaktivität
- Die Verbindung enthält mehrere funktionelle Gruppen (Amino, Carbonyl und Thiol), was sie vielseitig macht.
- Sie kann verschiedene Reaktionen eingehen, einschließlich Oxidation, Reduktion und Substitution.
-
Häufige Reagenzien und Bedingungen
Oxidation: Oxidationsmittel wie Kaliumpermanganat (KMnO~4~) oder Wasserstoffperoxid (H~2~O~2~) können eingesetzt werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH~4~) oder Lithiumaluminiumhydrid (LiAlH~4~) können die Carbonylgruppe reduzieren.
Substitution: Halogenierung (z. B. mit Brom oder Chlor) kann zu Substitutionsreaktionen führen.
-
Hauptprodukte
- Oxidation kann zu Sulfoxid- oder Sulfon-Derivaten führen.
- Reduktion könnte das entsprechende Amin liefern.
- Substitutionsreaktionen können zu halogenierten Derivaten führen.
Wissenschaftliche Forschungsanwendungen
-
Chemie
- Die einzigartige Struktur der Verbindung könnte neue synthetische Methoden inspirieren.
- Forscher könnten ihre Reaktivität in verschiedenen Transformationen untersuchen.
-
Biologie und Medizin
- Untersuchen Sie ihr Potenzial als antivirales, krebshemmendes oder antimikrobielles Mittel.
- Bewerten Sie ihre Wechselwirkungen mit biologischen Rezeptoren.
-
Industrie
- Erforschen Sie ihre Verwendung in der Materialwissenschaft (z. B. organische Elektronik oder Sensoren).
5. Wirkmechanismus
-
Ziele
- Die Benzothiazol- und Pyrimidin-Einheiten der Verbindung können mit bestimmten Proteinen oder Enzymen interagieren.
- Weitere Studien sind erforderlich, um präzise molekulare Ziele zu identifizieren.
-
Pfade
- Sie könnte zelluläre Signalwege modulieren und so das Zellwachstum, die Apoptose oder Immunantworten beeinflussen.
Wirkmechanismus
-
Targets
- The compound’s benzothiazole and pyrimidine moieties may interact with specific proteins or enzymes.
- Further studies are needed to identify precise molecular targets.
-
Pathways
- It could modulate cellular signaling pathways, affecting cell growth, apoptosis, or immune responses.
Vergleich Mit ähnlichen Verbindungen
-
Einzigartigkeit
- Vergleichen Sie sie mit strukturell verwandten Verbindungen (z. B. anderen Benzothiazol-Pyrimidin-Hybriden).
- Heben Sie alle besonderen Merkmale oder Vorteile hervor.
-
Ähnliche Verbindungen
Zidovudin (AZT): Ein antivirales Medikament mit einer Pyrimidin-Base.
Sulfathiazol: Enthält einen ähnlichen Benzothiazolring.
Eigenschaften
Molekularformel |
C19H19N5O2S2 |
|---|---|
Molekulargewicht |
413.5 g/mol |
IUPAC-Name |
2-(6-amino-4-oxo-1-phenylpyrimidin-2-yl)sulfanyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C19H19N5O2S2/c20-15-10-16(25)23-19(24(15)12-6-2-1-3-7-12)27-11-17(26)22-18-21-13-8-4-5-9-14(13)28-18/h1-3,6-7,10H,4-5,8-9,11,20H2,(H,21,22,26) |
InChI-Schlüssel |
ZGQQHILIHADXDR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)CSC3=NC(=O)C=C(N3C4=CC=CC=C4)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(1,3-benzodioxol-5-ylmethylsulfanyl)-12,12-dimethyl-4-(2-methylphenyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11617408.png)
![7-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11617413.png)
![4-({4-[(4-chlorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazol-1-yl}carbonyl)-2-phenylquinoline](/img/structure/B11617417.png)
![N'-{(3Z)-1-[(dibenzylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(2,3-dimethylphenoxy)acetohydrazide](/img/structure/B11617425.png)
![1-(2-oxo-1-phenyl-2,5-dihydro-1H-pyrido[3,2-b]indol-3-yl)pyridinium](/img/structure/B11617426.png)
![1-(2,3-dimethylphenyl)-3-(4-ethylphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11617438.png)

![Methyl 7-(3-ethoxypropyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11617450.png)
![6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11617458.png)
![5-[5-(2-chloroquinolin-3-yl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B11617474.png)
![N-[(1Z)-3-(2,6-dimethylmorpholin-4-yl)-1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B11617482.png)
![ethyl 2-(cyclohexylamino)-3,3,3-trifluoro-N-[(4-methoxyphenyl)carbonyl]alaninate](/img/structure/B11617489.png)
![3,4-bis(4-fluorophenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11617505.png)
